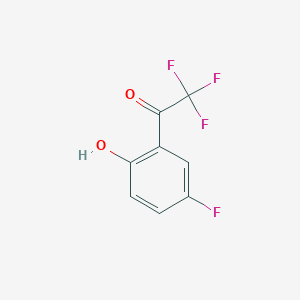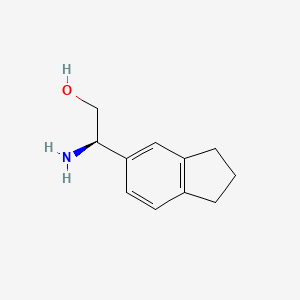
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5F4O2 It is a derivative of acetophenone, where the phenyl ring is substituted with both a hydroxyl group and a fluorine atom, and the ethanone moiety is substituted with three fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Direct Fluorination: One common method involves the direct fluorination of 1-(5-fluoro-2-hydroxyphenyl)ethanone using trifluoromethylating agents. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Grignard Reaction: Another method involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with a Grignard reagent, followed by oxidation to yield the desired product. This method is advantageous due to its high yield and selectivity.
Industrial Production: Industrially, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers with unique properties.
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and alteration of cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Similar in structure but lacks the trifluoromethyl group.
2,2,2-Trifluoroacetophenone: Lacks the hydroxyl and additional fluorine substituents on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is unique due to the combination of trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H4F4O2 |
|---|---|
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H |
InChI-Schlüssel |
MGOUTFABUQVBLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)
![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)


